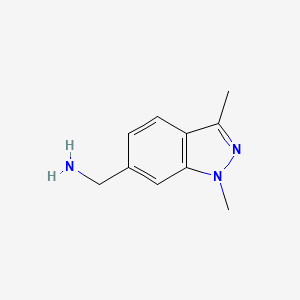

(1,3-Dimethyl-6-indazolyl)methanamine

Description

Significance of Indazole Derivatives in Advanced Organic Synthesis and Heterocyclic Chemistry

The indazole scaffold is of profound importance in medicinal chemistry and advanced organic synthesis. nih.govresearchgate.net Regarded as a "privileged scaffold," its rigid bicyclic structure serves as a versatile template for developing compounds that can interact with a wide range of biological targets. researchgate.netnih.gov The aromatic nature of the indazole ring system allows for extensive functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. researchgate.net

The development of synthetic methodologies to construct and modify the indazole core is a major focus of contemporary organic chemistry. nih.gov Numerous FDA-approved drugs, such as Pazopanib, an inhibitor used in cancer therapy, feature an indazole core, underscoring the therapeutic relevance of this heterocyclic system. nih.gov Consequently, indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-HIV properties. researchgate.net

Role of Substituted Methanamines as Key Intermediates in Scaffold Construction

The methanamine group, particularly when attached to an aromatic system (a benzylic amine), is a critical functional group and a versatile synthetic intermediate in organic chemistry. nbinno.com This moiety serves as a foundational building block for constructing more complex molecular architectures. nbinno.comorganic-chemistry.org The primary amine of the methanamine group is nucleophilic, readily participating in reactions such as N-alkylation and acylation, which allows for the covalent linking of the indazole scaffold to other molecular fragments.

Furthermore, the aminomethyl group is a common feature in many pharmaceutical compounds, where it can improve aqueous solubility and provide a key interaction point (e.g., through hydrogen bonding or salt bridge formation) with biological targets. researchgate.netnih.gov The synthesis of aryl methanamines is typically achieved through well-established chemical transformations, most commonly via the reduction of a corresponding nitrile (-CN) or the reductive amination of an aldehyde (-CHO). This synthetic accessibility makes the introduction of the methanamine group a practical strategy for modifying heterocyclic scaffolds during the drug discovery process.

Overview of Research Trajectories for Complex Heterocyclic Systems

Modern chemical research is characterized by a trajectory toward increasingly complex and highly functionalized heterocyclic systems designed for specific applications. The goal is to develop molecules with high potency and selectivity for their intended biological targets while minimizing off-target effects. This pursuit has spurred the development of novel and efficient synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, which facilitate the construction of intricate molecular frameworks that were previously difficult to access. nih.gov

In parallel, the fields of computational chemistry and fragment-based drug design are playing an increasingly integral role. These approaches allow for the rational design of new derivatives by predicting their binding affinities and physicochemical properties. The strategic modification of core scaffolds like indazole with diverse functional groups—such as the methanamine group—is a key strategy in this endeavor. digitellinc.com Research focuses not only on biological activity but also on optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure that a potent compound can become a viable therapeutic agent. mdpi.com

Research Data on a Key Precursor

Due to the limited availability of published experimental data for (1,3-Dimethyl-6-indazolyl)methanamine, the following tables provide information on its closely related and well-characterized precursor, 1,3-dimethyl-1H-indazol-6-amine . This data is essential for understanding the foundational chemistry of the 1,3-dimethyl-indazole scaffold.

Table 1: Physicochemical and Crystallographic Properties of 1,3-Dimethyl-1H-indazol-6-amine

| Property | Value |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.21 g/mol |

| Appearance | Colorless crystals / Pale Pink Solid |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

Data sourced from crystallographic studies.

Table 2: Synthetic Route to a Key Indazole Intermediate

| Reaction | Description |

| Starting Material | 1,3-Dimethyl-6-nitro-1H-indazole |

| Reagent | Pd/C (Palladium on carbon) catalyst, H₂ (Hydrogen gas) |

| Solvent | Ethanol (B145695) |

| Product | 1,3-Dimethyl-1H-indazol-6-amine |

| Reaction Type | Catalytic hydrogenation (Reduction of a nitro group to an amine) |

This reaction is a standard and high-yielding method for the synthesis of the 6-amino-indazole scaffold.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(1,3-dimethylindazol-6-yl)methanamine |

InChI |

InChI=1S/C10H13N3/c1-7-9-4-3-8(6-11)5-10(9)13(2)12-7/h3-5H,6,11H2,1-2H3 |

InChI Key |

RJONUANAPSUFFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)CN)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dimethyl 6 Indazolyl Methanamine and Its Analogues

Established Strategies for 1,3-Dimethylindazole Core Formation

The formation of the bicyclic indazole core, appropriately substituted with methyl groups at the N1 and C3 positions, is the foundational phase of the synthesis. This requires careful selection of starting materials and reaction conditions to ensure the correct placement of these substituents.

Regioselective N-Methylation of the Indazole Scaffold

The alkylation of the indazole ring presents a significant regiochemical challenge, as the reaction can occur at either the N1 or N2 position of the pyrazole (B372694) ring. The distribution of the resulting N1- and N2-alkylated isomers is highly dependent on factors such as the substrate's electronic properties, the choice of base and solvent, and the nature of the alkylating agent. nih.govresearchgate.netresearchgate.net The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. rsc.orgnih.gov

A common strategy to synthesize the 1,3-dimethyl-6-nitro-1H-indazole precursor begins with 3-methyl-6-nitro-1H-indazole. The methylation of this substrate with dimethyl carbonate in the presence of a base like triethylene diamine (DABCO) in dimethylformamide (DMF) has been reported. dntb.gov.uaineosopen.org This reaction typically yields a mixture of the desired N1-methylated product (1,3-dimethyl-6-nitro-1H-indazole) and the isomeric N2-methylated product (2,3-dimethyl-6-nitro-2H-indazole), which must be separated chromatographically. dntb.gov.uaineosopen.org The use of different methylating agents, such as methyl iodide or methyl toluene-p-sulfonate, can also influence the regioselectivity, often favoring the N2-product.

| Methylating Agent | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Dimethyl carbonate | Triethylene diamine (DABCO) | DMF | 353 K (80 °C) | Mixture of N1 and N2 methylated products | dntb.gov.uaineosopen.org |

| Methyl Iodide | Not Specified | Not Specified | Not Specified | Mixture favoring N2-methylation (50% N2, 10% N1) | |

| Methyl toluene-p-sulfonate | Not Specified | Not Specified | Not Specified | Yields 50% of N2-methylated product |

Introduction of Methyl Substituents at Specific Ring Positions

The introduction of the C3-methyl group is typically accomplished by starting with a precursor that already contains this feature. A common synthetic route to the key intermediate, 3-methyl-6-nitro-1H-indazole, begins with 3-methyl-1H-indazole. mdpi.com This compound can be synthesized via the diazotization of 2-aminoacetophenone (B1585202) followed by reductive cyclization. dntb.gov.uasemanticscholar.org

The subsequent introduction of the nitro group at the C6-position is achieved through direct nitration of 3-methyl-1H-indazole using a mixture of nitric acid and sulfuric acid under controlled low-temperature conditions. mdpi.com This electrophilic aromatic substitution reaction selectively functionalizes the C6-position, yielding the necessary precursor for the N-methylation step described previously.

Functionalization at the C6-Position: Elaboration of the Methanamine Moiety

With the 1,3-dimethylindazole core established, the focus shifts to installing the methanamine (-CH₂NH₂) group at the C6 position. This transformation is distinct from the direct amination of the ring and requires building a one-carbon extension with a terminal amine.

Precursor Synthesis and Nitro Group Reduction to Amine

A key intermediate for constructing the methanamine side chain is 1,3-dimethyl-1H-indazol-6-amine. This compound is prepared via the reduction of the corresponding nitro-precursor, 1,3-dimethyl-6-nitro-1H-indazole, whose synthesis is detailed in section 2.1.1. rsc.orgdntb.gov.ua

The most common method for this transformation is catalytic hydrogenation. The reaction involves treating a solution of 1,3-dimethyl-6-nitro-1H-indazole in a solvent like ethanol (B145695) with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. rsc.orgdntb.gov.ua This method is highly efficient and provides the desired 6-aminoindazole product in good yield after filtration of the catalyst. dntb.gov.ua Alternative methods for nitro group reduction, such as using iron powder in acidic conditions or enzymatic reduction with nitroreductases, are also known in heterocyclic chemistry. researchgate.net

Reductive Amination Approaches for Methanamine Construction

The construction of the methanamine moiety can be efficiently achieved through the reduction of a nitrile (cyano group). This approach utilizes the 1,3-dimethyl-1H-indazol-6-amine synthesized in the previous step as a starting point for generating the required 1,3-dimethyl-1H-indazole-6-carbonitrile intermediate (see section 2.2.3).

Once the nitrile is obtained, it can be reduced to the primary amine using several powerful reducing agents. A standard laboratory method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). Catalytic hydrogenation is another robust method, often employing catalysts like Raney Nickel or palladium under a hydrogen atmosphere, to convert the cyano group to an aminomethyl group. This reduction step directly yields the final target compound, (1,3-Dimethyl-6-indazolyl)methanamine.

Direct Amination and Alternative Carbon-Nitrogen Bond Forming Reactions

An effective strategy to form the carbon-nitrogen bond of the methanamine group involves the conversion of the 6-amino functionality into a 6-carbonitrile, which then serves as a precursor for reduction. The Sandmeyer reaction is a classic and powerful method for this transformation. nih.gov

In this process, the starting material, 1,3-dimethyl-1H-indazol-6-amine, is first treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium or an alkyl nitrite like isoamyl nitrite, to form a diazonium salt intermediate. nih.gov This highly reactive intermediate is then immediately treated with a copper(I) cyanide salt. This results in the displacement of the diazonium group and the introduction of a cyano group at the C6-position, yielding 1,3-dimethyl-1H-indazole-6-carbonitrile.

An alternative, though potentially longer, route involves the conversion of a 6-(hydroxymethyl)indazole derivative into a 6-(halomethyl)indazole, such as 6-(bromomethyl)-1H-indazole. researchgate.net This electrophilic intermediate can then undergo nucleophilic substitution with an amine source, such as sodium azide (B81097) followed by reduction, or through a Gabriel synthesis, to install the aminomethyl group. researchgate.net

| Starting Material | Key Transformation | Reagents | Product | Reference |

|---|---|---|---|---|

| 1,3-Dimethyl-6-nitro-1H-indazole | Nitro Group Reduction | H₂, Pd/C | 1,3-Dimethyl-1H-indazol-6-amine | dntb.gov.ua |

| 1,3-Dimethyl-1H-indazol-6-amine | Sandmeyer Reaction | 1. NaNO₂/HCl; 2. CuCN | 1,3-Dimethyl-1H-indazole-6-carbonitrile | nih.gov |

| 1,3-Dimethyl-1H-indazole-6-carbonitrile | Nitrile Reduction | LiAlH₄ or H₂/Catalyst | This compound | General Method |

| 6-(Bromomethyl)-1H-indazole | Nucleophilic Substitution | 1. NaN₃; 2. Reduction | (1H-Indazol-6-yl)methanamine | researchgate.net |

Novel and Green Chemistry Approaches in Indazole-Methanamine Synthesis

Catalytic Systems for Efficient Transformations

The construction of the core indazole ring, a critical step in synthesizing analogues of this compound, has been significantly advanced by transition-metal catalysis. These methods often rely on C-H bond activation and functionalization, providing highly efficient and convergent routes to substituted indazoles.

Rhodium(III) and Cobalt(III) Catalysis: Expensive catalysts based on precious metals like rhodium have proven effective but costly. nih.gov To address this, more cost-effective catalysts, such as those based on cobalt, have been developed. nih.gov For instance, an air-stable cationic Co(III) catalyst enables the one-step synthesis of N-aryl-2H-indazoles through C-H bond additions to aldehydes, followed by cyclization and aromatization. nih.gov This process is notable for being operationally straightforward and requiring only a small amount of acetic acid as an additive. nih.gov

Similarly, Rhodium(III)-catalyzed systems have been employed for the synthesis of various indazole derivatives. nih.gov These reactions can proceed through different pathways, including intermolecular C-H amination and N-N bond formation, or via a [4+1] annulation strategy involving phenylhydrazines and 1-alkynylcyclobutanols. nih.gov The use of a rhodium/copper co-catalyst system has also been developed for the synthesis of 1H-indazoles from imidates and nitrosobenzenes under mild conditions. nih.gov

Copper and Silver Catalysis: Copper-catalyzed reactions represent a more economical and widely used approach for indazole synthesis. One-pot, three-component reactions using copper(I) oxide nanoparticles (Cu₂O-NP) or a CuI/TMEDA system can efficiently produce 2-aryl-2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.orgcaribjscitech.com These methods are valued for their broad substrate scope and high tolerance for various functional groups. caribjscitech.com

Silver(I)-mediated intramolecular oxidative C-H amination offers another efficient route to construct 1H-indazoles. nih.gov This method is particularly useful for synthesizing 3-substituted indazoles that are otherwise difficult to obtain. nih.gov The reaction proceeds effectively using AgNTf₂ as the mediator and Cu(OAc)₂ as a co-catalyst. nih.gov

Table 1: Overview of Catalytic Systems for Indazole Analogue Synthesis| Catalyst System | Reaction Type | Key Substrates | Typical Conditions | Reference |

|---|---|---|---|---|

| CpCo(III) | C–H bond functionalization/cyclization | Aryl azo compounds, Aldehydes | AcOH (additive) | nih.gov |

| [CpRhCl₂]₂ / AgSbF₆ | C–H amination / N-N bond formation | Ketoxime ethers, 4-toluenesulfonamide | PhI(OAc)₂, TFE, 90 °C | nih.gov |

| Cu₂O-NP | One-pot, three-component reaction | 2-halobenzaldehydes, Primary amines, Sodium azide | PEG 300, Ligand-free | organic-chemistry.org |

| AgNTf₂ / Cu(OAc)₂ | Intramolecular oxidative C–H amination | Arylhydrazones | 1,2-dichloroethane, 80 °C | nih.gov |

Sustainable Solvent and Reagent Utilization

In line with green chemistry principles, recent synthetic strategies have emphasized the use of environmentally benign solvents and reagents, as well as energy-efficient techniques like microwave irradiation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. ajrconline.org An eco-friendly, one-pot microwave-assisted method has been developed for the synthesis of 1-H-indazoles and 1-phenyl-1H-indazoles from salicylaldehyde (B1680747) and hydrazine (B178648) hydrates. ajrconline.org This approach avoids the vigorous reaction conditions and purity issues associated with some traditional methods. ajrconline.org

Green Solvents and Reagents: The choice of solvent is a critical factor in the environmental impact of a chemical process. mdpi.com In the synthesis of indazole derivatives, researchers have explored the use of greener solvents to replace hazardous volatile organic compounds (VOCs). Polyethylene glycol (PEG 300) has been successfully used as a green solvent in the copper(I) oxide nanoparticle-catalyzed synthesis of 2H-indazole derivatives. organic-chemistry.org

Furthermore, the development of milder and more sustainable catalytic systems reduces the need for harsh reagents. A novel method for synthesizing 1H-indazole derivatives utilizes ammonium (B1175870) chloride (NH₄Cl), a milder acid, in ethanol as a solvent. samipubco.com This protocol offers numerous advantages, including high yields, short reaction times, an easy work-up procedure, and a more environmentally friendly profile. samipubco.com

Table 2: Green Chemistry Approaches in Indazole Synthesis| Approach | Solvent/Reagent | Reaction | Advantages | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Solvent-dependent | Cyclization of aryl hydrazones | Good to excellent yields, rapid, eco-friendly | ajrconline.org |

| Green Solvent | Polyethylene glycol (PEG 300) | Cu₂O-NP catalyzed three-component synthesis | Environmentally benign, ligand-free conditions | organic-chemistry.org |

| Milder Acid Catalyst | Ethanol (EtOH) / NH₄Cl | Condensation/cyclization from ortho-hydroxybenzaldehyde | High yields, short reaction time, low-cost, eco-friendly | samipubco.com |

Chemical Reactivity and Derivatization Pathways of 1,3 Dimethyl 6 Indazolyl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine (-NH₂) attached to a methylene (B1212753) (-CH₂) spacer is a potent nucleophile and a site for a wide array of chemical transformations. Its reactivity is central to the synthesis of more complex molecules derived from the parent compound.

Nucleophilic Acylations, Alkylations, and Arylations

The lone pair of electrons on the nitrogen atom of the primary amine makes it highly susceptible to reactions with electrophilic partners.

Acylation: The primary amine is expected to react readily with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide derivatives. This nucleophilic acyl substitution proceeds via an addition-elimination mechanism. byjus.commasterorganicchemistry.comlibretexts.org The reactivity of the acylating agent generally follows the order: acid chloride > anhydride (B1165640) > ester > amide. libretexts.org This transformation is fundamental for introducing a variety of functional groups and building molecular complexity.

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. wikipedia.org However, these reactions are often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.orgnih.gov To achieve selective monoalkylation, specific strategies may be required, such as using amine hydrobromide salts under controlled basic conditions or employing reductive amination techniques. rsc.org

Arylation: The formation of an N-aryl bond can be accomplished through reactions like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide or triflate. This method provides a versatile route to N-arylated derivatives.

Table 1: Representative Reactions of the Primary Amine Functionality This table illustrates the expected reactivity based on general chemical principles for primary amines.

| Reaction Type | Electrophile | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Base (e.g., Pyridine, Et₃N) |

| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine | Base (e.g., K₂CO₃), potential for overalkylation |

| Arylation | Bromobenzene (C₆H₅Br) | Secondary Aryl Amine | Pd catalyst, phosphine (B1218219) ligand, base |

Condensation Reactions and Imine Formation

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.compressbooks.pubyoutube.com This reaction is typically catalyzed by a weak acid and proceeds through a hemiaminal intermediate, followed by the elimination of a water molecule. chemistrysteps.comwikipedia.org The reaction is reversible, and the equilibrium can be driven toward the imine product by removing water from the reaction mixture, often using a Dean-Stark apparatus or dehydrating agents. operachem.comkhanacademy.org The formation of the C=N double bond is a robust and widely used transformation in organic synthesis. masterorganicchemistry.comlibretexts.org

The general mechanism involves two main stages:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon to form a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine (hemiaminal). chemistrysteps.compressbooks.pub

Dehydration: The hydroxyl group of the carbinolamine is protonated under acidic conditions, converting it into a good leaving group (H₂O). Subsequent elimination of water, assisted by the nitrogen's lone pair, forms a resonance-stabilized iminium ion, which is then deprotonated to give the final imine product. lumenlearning.com

Table 2: Imine Formation with Various Carbonyl Compounds This table shows generalized examples of condensation reactions.

| Carbonyl Reactant | Product Class | Key Features |

|---|---|---|

| Benzaldehyde | N-Benzylidene Imine | Forms a conjugated system. |

| Acetone | N-Isopropylidene Imine | Reaction with a simple ketone. |

| Cyclohexanone | N-Cyclohexylidene Imine | Formation of a spiro-like linkage. |

Post-Synthetic Modifications and Ligand Formation

The aminomethyl group serves as a versatile handle for post-synthetic modifications. The nitrogen atom, with its available lone pair, can act as a donor to coordinate with metal ions, making (1,3-Dimethyl-6-indazolyl)methanamine a potential ligand in coordination chemistry. Indazole derivatives are known to form stable complexes with various transition metals, including copper, cobalt, silver, zinc, and cadmium. rsc.orgtandfonline.commdpi.comresearchgate.net The resulting coordination compounds can exhibit interesting structural, electronic, and photoluminescent properties. mdpi.com The ability to form such complexes opens pathways to applications in catalysis, materials science, and bioinorganic chemistry.

Transformations Involving the Indazole Heterocycle

The 1,3-dimethyl-indazole ring is an aromatic system that can also participate in various chemical transformations, allowing for further diversification of the molecular scaffold.

Electrophilic and Nucleophilic Substitutions on the Indazole Ring

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the indazole ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The regioselectivity of these reactions is directed by the activating and directing effects of the substituents already present on the ring (the fused pyrazole (B372694) ring, the two methyl groups, and the aminomethyl group). The -NH₂ group in anilines is a powerful activating group that directs electrophiles to the ortho and para positions. byjus.com For the 6-aminomethyl group, the directing effects would influence the reactivity of the 4, 5, and 7-positions of the indazole ring. slideshare.net Azo coupling with diazonium salts is another electrophilic substitution that could potentially occur at electron-rich positions on the ring. rsc.org

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (such as a halogen) is present on the indazole ring, it can be displaced by strong nucleophiles. SNAr reactions are facilitated by the presence of electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. nih.govrsc.org This pathway allows for the introduction of various nucleophiles, including amines, alkoxides, and thiolates, onto the indazole core.

Metal-Mediated Cross-Coupling Reactions at the Indazole Core

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indazoles. researchgate.netresearchgate.net These methods typically require the presence of a halide or triflate on the indazole ring to serve as the electrophilic partner.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halo-indazole with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. mdpi.comnih.govnih.gov It is a highly versatile method for introducing aryl or vinyl substituents onto the indazole scaffold and is tolerant of a wide range of functional groups. nih.govdocksci.comresearchgate.netrsc.org

Direct C-H Arylation: Modern methods allow for the direct coupling of a C-H bond on the indazole ring with an aryl halide, bypassing the need for pre-functionalization of the heterocycle. nih.govacs.orgfigshare.com While C-3 arylation of indazoles has been a focus, functionalization at other positions on the benzene ring is also possible, often guided by directing groups. researchgate.netrsc.orgresearchgate.net These reactions offer a more atom-economical route to biaryl structures. nih.gov Other metal-mediated reactions, such as Heck and Sonogashira couplings, can also be employed on halo-indazoles to introduce alkene and alkyne functionalities, respectively. acs.org

Table 3: Common Cross-Coupling Reactions for Indazole Functionalization This table summarizes reactions applicable to halo-indazole derivatives.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | Pd(0) or Pd(II) / Ligand / Base | C-C (Aryl-Aryl) |

| Heck | Alkene (R-CH=CH₂) | Pd(0) or Pd(II) / Base | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd / Cu / Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) or Pd(II) / Ligand / Base | C-N (Aryl-Amine) |

| Direct C-H Arylation | Aryl Halide (Ar-X) | Pd(II) / Ligand / Base | C-C (Aryl-Aryl) |

Multi-Component Reactions and Annulation Strategies

The primary amino group and the heterocyclic nature of the indazole ring in this compound suggest its potential as a versatile building block in multi-component reactions (MCRs) and annulation strategies for the synthesis of complex molecular architectures. MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the reactants. Annulation reactions involve the formation of a new ring onto a pre-existing molecule.

The reactivity of similar amine-containing heterocyclic compounds in well-known MCRs, such as the Ugi, Passerini, and Mannich reactions, is well-documented. For instance, primary amines are crucial components in the Ugi four-component reaction, which typically involves a ketone or aldehyde, an isocyanide, and a carboxylic acid. It is plausible that this compound could act as the amine component in such reactions, leading to the formation of complex, peptide-like structures incorporating the dimethyl-indazole moiety.

Similarly, in annulation strategies, the primary amine of this compound could undergo condensation with dicarbonyl compounds or their equivalents to construct new heterocyclic rings fused to or substituted on the indazole core. For example, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a pyrimidine or dihydropyrimidine ring.

Despite these theoretical possibilities, the absence of specific studies and empirical data focusing on this compound in multi-component and annulation reactions means that no detailed research findings, reaction conditions, or product characterizations can be presented at this time. The exploration of the reactivity of this compound in these synthetic strategies remains an open area for future research.

Advanced Spectroscopic and Crystallographic Investigations of 1,3 Dimethyl 6 Indazolyl Methanamine

High-Resolution X-ray Crystallography for Molecular Geometry and Packing

High-resolution X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of (1,3-Dimethyl-6-indazolyl)methanamine has not been reported, the crystallographic data of its immediate precursor, 1,3-Dimethyl-1H-indazol-6-amine, offers significant insights into the molecular geometry and packing of this class of compounds.

The crystal structure of 1,3-Dimethyl-1H-indazol-6-amine has been determined, revealing key details about its solid-state conformation. nih.govresearchgate.netnih.gov The molecular skeleton is nearly planar, with the fused pyrazole (B372694) and benzene (B151609) rings forming a rigid core. nih.govresearchgate.net This planarity is a common feature of the indazole ring system.

Below is a summary of the crystallographic data for 1,3-Dimethyl-1H-indazol-6-amine:

| Parameter | Value |

| Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.21 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 18.3004 (10) |

| b (Å) | 8.3399 (7) |

| c (Å) | 5.6563 (1) |

| Volume (ų) | 863.28 (9) |

| Z | 4 |

Indazole derivatives can exist in different tautomeric forms, most commonly the 1H and 2H tautomers, where the proton is located on the N1 or N2 atom of the pyrazole ring, respectively. researchgate.net In the solid state, the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine unequivocally shows the presence of the 1H tautomer, with the methyl group fixed at the N1 position. nih.govresearchgate.net The presence of the N-methyl group precludes the possibility of prototropic tautomerism in this part of the molecule.

Hydrogen bonding plays a crucial role in the crystal packing of 1,3-Dimethyl-1H-indazol-6-amine. The primary amine group at the 6-position acts as a hydrogen bond donor, forming intermolecular N—H···N hydrogen bonds with the N2 atom of an adjacent molecule. nih.govresearchgate.net This interaction links the molecules into chains, which then form a three-dimensional network.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N | 0.89(1) | 2.32(1) | 3.203(2) | 169(2) |

| N-H···N | 0.91(1) | 2.48(1) | 3.384(2) | 175(2) |

For this compound, a similar hydrogen bonding pattern involving the primary amine of the methanamine substituent would be expected to be a dominant feature of its crystal packing.

The indazole ring system in 1,3-Dimethyl-1H-indazol-6-amine is essentially planar. nih.govresearchgate.net The dihedral angle between the pyrazole and benzene rings is very small, indicating a high degree of coplanarity. nih.govresearchgate.net The exocyclic amine group also lies nearly in the plane of the indazole ring. nih.govresearchgate.net This planarity maximizes π-system conjugation. For this compound, the indazole core is expected to remain planar. The conformational flexibility would arise from the rotation around the C-C and C-N bonds of the methanamine side chain.

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Structure and Dynamics

Expected ¹H NMR Data for this compound:

Aromatic Protons: Signals for the protons on the benzene ring of the indazole core.

N-Methyl Protons: Two distinct singlets for the methyl groups at the N1 and C3 positions.

Methanamine Protons: Signals for the CH₂ and NH₂ protons of the side chain.

NH₂ Protons: A broad singlet, the chemical shift of which would be dependent on solvent and concentration.

Expected ¹³C NMR Data for this compound:

Aromatic Carbons: Signals corresponding to the carbon atoms of the indazole ring.

N-Methyl and C-Methyl Carbons: Signals for the two methyl carbons.

Methanamine Carbon: A signal for the CH₂ carbon.

As the nitrogen at the N1 position in this compound is substituted with a methyl group, prototropic tautomerism involving this position is not possible. Therefore, the molecule is locked in the 1,3-dimethyl-1H-indazole form. Dynamic NMR techniques could be employed to study the rate of proton exchange of the NH₂ group in the methanamine side chain with protic solvents.

For this compound itself, there are no stereocenters. However, if the methanamine side chain were to be further substituted to create a chiral center, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial for determining the relative stereochemistry. NOESY allows for the determination of the spatial proximity of protons, which can be used to assign the stereochemical configuration of complex derivatives.

Vibrational Spectroscopy for Bond Analysis and Functional Group Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups.

The vibrational spectrum of this compound would be characterized by several key absorption bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C=N (pyrazole) | Stretching | ~1620 |

| N-H (amine) | Bending | 1590-1650 |

| C-N | Stretching | 1000-1250 |

These characteristic vibrational frequencies would allow for the confirmation of the various functional groups present in the molecule and could be used to monitor chemical transformations.

Infrared and Raman Spectroscopic Studies

The primary functional groups present in this compound include the indazole ring system, methyl groups, a methylene (B1212753) bridge, and a primary amine group. The expected vibrational modes for these groups are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Activity |

| Amine (NH₂) | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 | IR and Raman Active |

| N-H Scissoring (Bending) | 1590 - 1650 | IR and Raman Active | |

| N-H Wagging | 780 - 850 | IR Active | |

| Aliphatic C-H | C-H Asymmetric & Symmetric Stretching (CH₃, CH₂) | 2850 - 3000 | IR and Raman Active |

| C-H Bending (CH₃, CH₂) | 1350 - 1470 | IR and Raman Active | |

| Aromatic C-H | C-H Stretching | 3000 - 3100 | IR and Raman Active |

| C-H Out-of-plane Bending | 700 - 900 | IR Active | |

| Indazole Ring | C=C and C=N Stretching | 1450 - 1620 | IR and Raman Active |

| Ring Breathing/Deformation | 900 - 1200 | Raman Active | |

| C-N Bonds | C-N Stretching (Aliphatic and Aromatic) | 1020 - 1360 | IR and Raman Active |

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range, while the aromatic C-H stretching of the indazole ring will likely appear at slightly higher wavenumbers (3000-3100 cm⁻¹). The region between 1400 and 1650 cm⁻¹ will be complex, containing contributions from the aromatic C=C and C=N stretching vibrations of the indazole ring, as well as the N-H scissoring mode of the amine group. The C-N stretching vibrations for both the aliphatic and aromatic C-N bonds are expected in the fingerprint region, typically between 1020 and 1360 cm⁻¹.

Correlation of Spectral Features with Structural Properties

The vibrational frequencies observed in IR and Raman spectra are intrinsically linked to the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. By analyzing these spectral features, valuable insights into the structural properties of this compound can be inferred.

As previously mentioned, crystallographic data for the analogous compound, 1,3-Dimethyl-1H-indazol-6-amine, provides a basis for understanding the structural framework of the target molecule. The crystal structure of 1,3-Dimethyl-1H-indazol-6-amine reveals a nearly planar indazole ring system. This planarity would influence the vibrational modes of the ring, leading to characteristic in-plane and out-of-plane vibrations.

Crystallographic Data for 1,3-Dimethyl-1H-indazol-6-amine

| Parameter | Value |

| Chemical Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.21 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 18.3004(10) Å, b = 8.3399(7) Å, c = 5.6563(1) Å |

| Volume | 863.28(9) ų |

| Z | 4 |

The presence of intermolecular hydrogen bonds is a key feature in the crystal packing of many amine-containing compounds. In the case of 1,3-Dimethyl-1H-indazol-6-amine, N—H···N hydrogen bonds are established in the crystal lattice. If similar hydrogen bonding exists in the solid state of this compound, it would be expected to cause a broadening and a shift to lower frequencies of the N-H stretching bands in the IR spectrum. The strength of these hydrogen bonds can be correlated with the magnitude of this frequency shift.

Furthermore, the conformation of the methanamine side chain relative to the indazole ring would affect the coupling of vibrational modes. Rotational isomers (rotamers) could potentially give rise to different sets of vibrational frequencies, although at room temperature, these may be averaged out. The rigidity of the indazole ring system, as suggested by the crystallographic data of the related amine, would lead to well-defined ring breathing and deformation modes, which are often prominent in the Raman spectrum.

Computational and Theoretical Chemistry Studies on 1,3 Dimethyl 6 Indazolyl Methanamine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. aps.org These calculations solve approximations of the Schrödinger equation to find the energies and distributions of electrons within the molecule. A primary focus of such studies is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. researchgate.net A smaller gap generally implies higher reactivity. For (1,3-Dimethyl-6-indazolyl)methanamine, these calculations would reveal the most probable sites for electrophilic and nucleophilic attack and provide a quantitative measure of its electronic stability. The distribution of these orbitals shows which atoms contribute most to these frontier orbitals, highlighting the reactive centers of the molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound This table presents typical data that would be obtained from quantum chemical calculations. The values are for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital; associated with electron-donating capability. |

| LUMO | -0.95 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |

| HOMO-LUMO Gap | 4.90 | Energy difference; indicator of chemical reactivity and stability. |

Density Functional Theory (DFT) for Geometry Optimization and Reactivity Prediction

Density Functional Theory (DFT) is a class of computational methods that has become a mainstay in quantum chemistry due to its favorable balance of accuracy and computational cost. DFT is used to determine the ground-state electronic structure of molecules by modeling the electron density rather than the complex many-electron wavefunction.

A crucial first step in any computational analysis is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure that corresponds to the lowest energy on the potential energy surface. For novel or uncharacterized molecules like this compound, a starting geometry for optimization can be constructed based on known crystal structures of similar compounds, such as the closely related 1,3-Dimethyl-1H-indazol-6-amine. nih.govresearchgate.net Once the geometry is optimized, DFT can be used to calculate various reactivity descriptors, such as molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites for chemical interactions. researchgate.net

Once a molecule's geometry is optimized, DFT can accurately predict its spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Comparing these predicted shifts with experimental spectra can confirm the molecular structure.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies corresponding to the normal modes of molecular vibration. Each calculated frequency can be associated with specific bond stretches, bends, or torsions. This information helps in assigning the absorption bands observed in an experimental IR spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions from the ground state to various excited states. researchgate.net These transition energies and their corresponding oscillator strengths are used to predict the absorption wavelengths (λmax) and intensities of peaks in the UV-Vis spectrum, explaining the molecule's color and electronic behavior.

Table 2: Illustrative DFT-Predicted Spectroscopic Data for this compound This table presents typical data that would be obtained from DFT calculations. The values are for illustrative purposes.

| Spectrum Type | Parameter | Predicted Value | Description |

| ¹H NMR | Chemical Shift (δ, ppm) | 7.5 (H on C4) | Example proton shift on the indazole ring. |

| ¹³C NMR | Chemical Shift (δ, ppm) | 140.2 (C6) | Example carbon shift for the carbon bearing the methanamine group. |

| IR | Vibrational Frequency (cm⁻¹) | 3350 | N-H stretching vibration of the amine group. |

| UV-Vis | λmax (nm) | 285 | π→π* electronic transition within the indazole ring system. |

DFT is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, computational chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. This approach allows for the comparison of different possible reaction pathways to determine the most energetically favorable one. For this compound, this could be used to study reactions such as N-acylation or N-alkylation at the methanamine nitrogen, providing a theoretical basis for understanding its synthetic utility.

Conformational Landscape Analysis and Energy Minima Identification

Most molecules are not rigid structures and can exist in multiple shapes, or conformations, arising from the rotation around single bonds. Conformational analysis involves systematically exploring these rotations to identify the most stable conformers (energy minima) and the energy barriers between them. For this compound, key flexible bonds include the C6-CH₂ and the CH₂-NH₂ bonds. A potential energy surface scan can be performed by rotating these bonds incrementally and calculating the energy at each step. This process identifies the lowest-energy conformers, which are the most likely to be present at equilibrium, and provides insight into the molecule's flexibility and preferred shape.

Table 3: Illustrative Relative Energies of this compound Conformers This table presents typical data obtained from conformational analysis. Energies are relative to the most stable conformer.

| Conformer | Dihedral Angle (C5-C6-CH₂-N) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 75° | 0.00 |

| 2 | 180° | 1.25 |

| 3 | -60° | 2.10 |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical methods typically model molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study the explicit interactions between a molecule and its environment over time. ajchem-a.com In an MD simulation, the molecule of interest is placed in a box of solvent molecules (e.g., water), and the motions of all atoms are calculated over a set period using classical mechanics.

MD simulations provide a detailed picture of how solvent molecules arrange around the solute and how the solute's conformation changes in response to thermal fluctuations and solvent interactions. This is crucial for understanding how this compound behaves in a realistic biological or chemical environment. Analysis of the simulation trajectory can reveal stable hydrogen bonding patterns, solvent accessibility, and the dynamic range of conformational states, offering insights that are inaccessible through static, gas-phase calculations.

Applications of 1,3 Dimethyl 6 Indazolyl Methanamine As a Core Building Block in Advanced Organic Synthesis

Development of Novel Heterocyclic Systems and Scaffolds

The indazole nucleus is a privileged scaffold in medicinal chemistry and materials science. nih.govpnrjournal.com The presence of the aminomethyl group on the 1,3-dimethylindazole core provides a reactive handle for extensive chemical elaboration, enabling the construction of novel and complex heterocyclic architectures.

Synthesis of Polycyclic and Fused-Ring Indazole Derivatives

The functionalized indazole core of (1,3-Dimethyl-6-indazolyl)methanamine is an ideal starting point for the synthesis of polycyclic and fused-ring systems. The primary amine of the methanamine moiety can be readily transformed into a variety of other functional groups, which can then participate in intramolecular cyclization reactions to build additional rings onto the indazole framework.

One common strategy involves the conversion of the amine to an imine, followed by an intramolecular annulation reaction. For example, reaction of the methanamine with a suitable keto-aldehyde could lead to an intermediate that, upon cyclization, forms a new heterocyclic ring fused to the indazole benzene (B151609) ring. This approach is analogous to methods used to create complex polycyclic imidazoles from alicyclic amines via α-C–H/N–H annulation. nih.gov

Another pathway involves the diazotization of the primary amine (after a potential oxidation of the methylene (B1212753) bridge) followed by intramolecular cyclization, a classic strategy for forming new rings in aromatic systems. The specific reaction partners and conditions would dictate the nature of the resulting fused ring, allowing for the creation of diverse polycyclic indazole derivatives.

Creation of Chemically Diverse Libraries (Focused on Synthetic Strategy)

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space in drug discovery. mdpi.com this compound is an excellent substrate for DOS due to the reliable reactivity of its primary amine. This functional group serves as a key diversification point, allowing for the attachment of a wide array of chemical moieties through straightforward, high-yielding reactions.

The primary synthetic strategy revolves around standard C-N bond-forming reactions. By employing a parallel synthesis approach, a library of derivatives can be rapidly generated from a common indazole core. nih.gov Key reactions include:

Acylation/Amidation: Reaction with a diverse set of acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to produce a library of amides.

Reductive Amination: Condensation with various aldehydes or ketones followed by reduction to yield a range of secondary and tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to generate a library of sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This strategy has been effectively used with the analogous 1,3-dimethyl-1H-indazol-6-amine to produce libraries of compounds screened for biological activity, for instance, as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). The same synthetic logic is directly applicable to this compound, leveraging its aminomethyl group as the anchor for diversification.

| Reaction Type | Reactant | Resulting Functional Group | Potential for Diversity |

|---|---|---|---|

| Acylation | R-COCl or R-COOH | Amide (-CH₂-NH-CO-R) | High (diverse R groups from commercial carboxylic acids) |

| Reductive Amination | R¹R²-C=O | Secondary/Tertiary Amine (-CH₂-NR¹R²) | High (diverse R groups from commercial aldehydes/ketones) |

| Sulfonylation | R-SO₂Cl | Sulfonamide (-CH₂-NH-SO₂-R) | Moderate (based on available sulfonyl chlorides) |

| Urea Formation | R-NCO | Urea (-CH₂-NH-CO-NH-R) | Moderate (based on available isocyanates) |

Precursor for Advanced Organic Materials Research

The robust indazole scaffold, combined with its functional handle, makes this compound a candidate for incorporation into advanced organic materials.

Design and Synthesis of Functional Polymers or Supramolecular Assemblies

While the use of this compound in materials science is not yet extensively documented, its structure suggests significant potential. The primary amine allows it to act as a monomer in polymerization reactions. For example, it could be incorporated into polyamides through condensation with diacyl chlorides or into polyimides by reacting with dianhydrides. The resulting polymers would feature the rigid, planar indazole unit periodically along the polymer backbone, potentially imparting useful thermal, mechanical, or photophysical properties.

In supramolecular chemistry, the indazole ring system can participate in π-π stacking interactions, while the N-H bonds of the methanamine group (or its derivatives) and the pyrazole-type nitrogens can act as hydrogen bond donors and acceptors, respectively. This combination of functionalities could be exploited to design and synthesize self-assembling systems, such as liquid crystals or organogels, where specific, directional non-covalent interactions dictate the macroscopic structure.

Ligands in Catalysis (e.g., N-Heterocyclic Carbenes derived from indazolium salts)

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in transition metal catalysis due to their strong σ-donating properties and steric tunability. rsc.org Indazole-derived NHCs, known as indazolin-3-ylidenes or "Indy" carbenes, are an emerging class of these ligands. rsc.orgrsc.org

This compound can serve as a precursor to the indazolium salts required for NHC generation. The synthetic pathway involves the alkylation or arylation of one of the indazole nitrogen atoms (typically N2) to form a quaternary indazolium salt. beilstein-journals.orgresearchgate.netnih.gov Deprotonation of this salt at the C3 position with a strong base yields the highly reactive NHC, which can then be coordinated to a metal center.

The synthetic sequence is generally as follows:

Protection/Modification of the Methanamine: The primary amine may need to be protected (e.g., as a Boc-carbamate) or modified to prevent interference with the subsequent N-alkylation step.

N-Alkylation/Arylation: The protected indazole is reacted with an alkyl or aryl halide (e.g., R-X) to form the N2-substituted indazolium salt. The choice of the 'R' group is critical for tuning the steric and electronic properties of the final NHC ligand.

Deprotonation: The indazolium salt is treated with a strong, non-nucleophilic base (e.g., potassium hexamethyldisilazide, KHMDs) to generate the NHC in situ for immediate use in catalysis or for isolation as a metal complex.

The substituents on the indazole core, including the modified methanamine group at the 6-position, can influence the stability and catalytic activity of the resulting metal-NHC complex.

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | N-Alkylation/Arylation of the Indazole Core | Alkyl/Aryl Halide (R-X), Base | Indazolium Salt |

| 2 | Deprotonation at C3 | Strong Base (e.g., KHMDs) | N-Heterocyclic Carbene (NHC) |

| 3 | Metal Complexation | Metal Precursor (e.g., [Rh(cod)Cl]₂) | Metal-NHC Catalytic Complex |

Role in the Synthesis of Complex Natural Product Analogues (Strictly focusing on chemical synthesis pathways)

Natural products provide the inspiration for a vast number of therapeutic agents. nih.gov The synthesis of natural product analogues is a key strategy for optimizing activity, improving pharmacokinetic properties, and exploring structure-activity relationships. rsc.org The indazole scaffold, while relatively rare in nature, is a valuable pharmacophore that can be used to create analogues of more complex natural products. pnrjournal.com

The chemical synthesis pathway would involve using the methanamine as a nucleophile or as a precursor to other functionalities to connect it to other complex fragments. For example, the amine could be acylated with a chiral carboxylic acid fragment derived from another natural product, creating a hybrid molecule. Alternatively, it could undergo a Pictet-Spengler type reaction with a suitable aldehyde to construct a new, complex heterocyclic system appended to the indazole core, mimicking the structural motifs found in many indole (B1671886) alkaloids. The key is the strategic use of the indazole as a stable, drug-like scaffold onto which the structural complexity of a natural product can be built or mimicked. mdpi.com

Future Research Directions and Emerging Opportunities for 1,3 Dimethyl 6 Indazolyl Methanamine Chemistry

Innovations in Regioselective and Stereoselective Synthesis

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in the synthesis of complex molecules for pharmaceutical applications. While the synthesis of the core indazole ring can be achieved through various methods, future research will likely focus on developing more sophisticated and efficient strategies for introducing functionality with high selectivity.

One promising avenue is the advancement of C-H activation methodologies. Directing group-assisted C-H functionalization on the indazole nucleus could enable the introduction of a wide array of substituents at specific positions, bypassing the need for pre-functionalized starting materials. For (1,3-Dimethyl-6-indazolyl)methanamine, this could involve the development of catalysts that selectively target the C-4, C-5, or C-7 positions of the indazole ring, leading to novel analogues.

Furthermore, the development of novel catalytic systems for the stereoselective synthesis of indazole derivatives is a significant area of opportunity. For instance, methods for the enantioselective synthesis of indazoles with chiral centers at the C-3 position have been reported. chemrxiv.orgmit.eduacs.org Future work could expand upon these principles to develop methods for introducing chirality at other positions of the indazole core or on substituents, such as the aminomethyl group in this compound. This could involve the use of chiral ligands in transition metal catalysis or the application of organocatalysis.

| Research Area | Potential Innovations | Impact on this compound |

| Regioselective Synthesis | Development of novel directing groups for C-H activation | Access to previously inaccessible isomers and derivatives. |

| Metal-free regioselective functionalization methods | Greener and more cost-effective synthetic routes. | |

| Stereoselective Synthesis | New chiral catalysts for asymmetric synthesis | Creation of enantiomerically pure derivatives for improved biological targeting. |

| Organocatalytic approaches to stereocontrol | Avoidance of metal contaminants in final products. |

Exploration of Underutilized Reactivity Modes

The reactivity of the indazole ring system is rich and varied, yet certain modes of reactivity remain underexplored. Future research can delve into these areas to unlock new synthetic pathways and novel molecular architectures.

One such area is the exploration of pericyclic reactions involving the indazole nucleus. Reactions such as cycloadditions could provide rapid access to complex fused-ring systems incorporating the this compound scaffold. The unique electronic properties of the indazole ring could lead to unexpected reactivity and the formation of novel heterocyclic systems with potential biological activity.

Another underutilized aspect is the photoredox catalysis involving indazole derivatives. The ability of certain indazoles to participate in single-electron transfer processes under visible light irradiation could be harnessed for novel bond-forming reactions. This could enable mild and efficient functionalization of the indazole core or its side chains, providing access to a diverse range of derivatives under environmentally benign conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical industry is increasingly adopting flow chemistry and automated synthesis to accelerate drug discovery and development. nih.gov These technologies offer numerous advantages over traditional batch synthesis, including improved safety, reproducibility, and scalability. acs.orgresearchgate.net

The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry. nih.gov Continuous-flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.com Furthermore, the hazardous reagents and intermediates often used in heterocyclic synthesis can be handled more safely in a closed-loop flow system.

Automated synthesis platforms, which combine robotics with software for reaction planning and execution, can be employed to rapidly generate libraries of this compound analogues. researchgate.netresearchgate.netyoutube.com By systematically varying the substituents on the indazole ring and the aminomethyl group, these platforms can quickly explore the chemical space around this scaffold, accelerating the identification of compounds with desired biological properties.

| Technology | Advantages for this compound Chemistry |

| Flow Chemistry | Enhanced safety when using hazardous reagents. |

| Improved reaction control leading to higher yields and purity. | |

| Facile scalability from laboratory to production quantities. | |

| Automated Synthesis | Rapid generation of compound libraries for screening. |

| High-throughput reaction optimization. | |

| Miniaturization of reactions, reducing waste and cost. |

Advanced Computational Design of Novel Derivatives and Synthetic Strategies

Computational chemistry and in silico drug design have become indispensable tools in modern medicinal chemistry. researchgate.net These approaches can be leveraged to guide the design of novel this compound derivatives with improved pharmacological profiles and to devise more efficient synthetic routes.

Molecular docking and dynamics simulations can be used to predict the binding of this compound analogues to specific biological targets. nih.govresearchgate.net This can help prioritize the synthesis of compounds with the highest probability of being active, saving time and resources. Quantitative structure-activity relationship (QSAR) studies can further refine the design process by identifying the key structural features that contribute to biological activity.

In addition to drug design, computational methods can also aid in the development of synthetic strategies. Quantum mechanical calculations can be used to model reaction mechanisms, predict the feasibility of proposed synthetic steps, and optimize reaction conditions. nih.gov This can help chemists to design more efficient and robust synthetic routes to this compound and its derivatives, reducing the amount of empirical experimentation required.

Q & A

Q. What are the established synthetic routes for (1,3-Dimethyl-6-indazolyl)methanamine?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with indazole derivatives. For example, halogenated indazole precursors (e.g., 6-chloroindazole) can undergo alkylation with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce dimethyl groups. Subsequent reductive amination or substitution reactions introduce the methanamine moiety. Purification often employs column chromatography or recrystallization . Reaction optimization may require controlled temperatures (e.g., 60–80°C) and inert atmospheres to minimize side products .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Structural validation combines spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (6–8 ppm), methyl groups (2.5–3.5 ppm), and methanamine protons (1.5–2.5 ppm). Coupling patterns distinguish substituent positions .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves 3D conformation and confirms substituent orientation .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What experimental strategies can optimize the yield of this compound during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, DMF enhances solubility of intermediates compared to ethanol .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to improve efficiency .

- In-line Analytics : Use HPLC or FTIR to monitor reaction progress and terminate at peak conversion .

Q. How can researchers investigate the biological activity of this compound using computational and in vitro methods?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases). Focus on the indazole core and methanamine group for hydrogen bonding .

- Enzyme Inhibition Assays : Test activity against cytochrome P450 isoforms or kinases using fluorogenic substrates. IC₅₀ values quantify potency .

- Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HEK293) to assess viability at varying concentrations .

Q. What methodologies are employed to resolve contradictions in reported physicochemical properties of this compound derivatives?

- Methodological Answer :

- Reproducibility Studies : Replicate experiments under standardized conditions (solvent purity, equipment calibration) to isolate variables .

- Advanced Analytical Techniques : Use differential scanning calorimetry (DSC) to verify melting points and dynamic light scattering (DLS) for solubility profiles .

- Meta-Analysis : Cross-reference data from PubChem, CAS, and peer-reviewed studies to identify outliers or methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.